molecular formula C12H13NO3 B054816 4-Amino-3-(1-benzofuran-2-yl)butanoic acid CAS No. 121838-28-6

4-Amino-3-(1-benzofuran-2-yl)butanoic acid

Cat. No.: B054816
CAS No.: 121838-28-6
M. Wt: 219.24 g/mol
InChI Key: SRLRWPSSQWUHQC-UHFFFAOYSA-N
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Description

4-Amino-3-(1-benzofuran-2-yl)butanoic acid: is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of an amino group, a benzo(b)furan moiety, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(1-benzofuran-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo(b)furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the butanoic acid chain: This step often involves the use of Grignard reagents or other organometallic compounds to form the desired carbon chain.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-3-(1-benzofuran-2-yl)butanoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of compounds containing the benzofuran structure. Benzofuran derivatives have been shown to exhibit significant activity against various pathogens. For instance, a study indicated that certain benzofuran derivatives had minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of electron-withdrawing groups on the benzofuran ring enhances this activity, suggesting that structural modifications can lead to more potent antimicrobial agents.

Antifungal Applications

The compound has also been evaluated for its antifungal properties. Research focused on synthesizing benzofuranyl acetic acid amides demonstrated promising activity against Fusarium oxysporum, a significant agricultural pathogen responsible for crop losses . The synthesis methods developed allow for scalable production, which is crucial for agricultural applications where large quantities of fungicides are often required.

Synthesis and Evaluation

A systematic approach was taken to synthesize new derivatives of 4-amino-3-(1-benzofuran-2-yl)butanoic acid. The synthesis involved various chemical strategies, including Sonogashira coupling and amidation techniques, resulting in compounds that displayed potent antifungal activity . These studies not only confirmed the biological efficacy of the synthesized compounds but also provided insights into their mechanism of action through structural analysis.

A comparative study was conducted on several benzofuran derivatives to evaluate their antimicrobial and antifungal activities. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced the biological activity. For example, compounds with hydrazone or acetyl substitutions showed enhanced antimicrobial effects compared to their unsubstituted counterparts .

Data Tables

Compound Target Pathogen Activity Type MIC (µg/mL)
This compoundStaphylococcus aureusAntimicrobial62.5
Benzofuranyl acetic acid amideFusarium oxysporumAntifungalNot specified
Benzofuran derivative (various)Bacillus subtilisAntimicrobial62.5

Mechanism of Action

The mechanism of action of 4-Amino-3-(1-benzofuran-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

    4-Amino-3-benzo(b)furan-2-ylpropanoic acid: Similar structure but with a shorter carbon chain.

    4-Amino-3-benzo(b)furan-2-ylpentanoic acid: Similar structure but with a longer carbon chain.

    4-Amino-3-benzo(b)thiophene-2-ylbutanoic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 4-Amino-3-(1-benzofuran-2-yl)butanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzo(b)furan moiety, along with the amino and butanoic acid groups, provides distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

4-Amino-3-(1-benzofuran-2-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics, which include an amino group and a benzofuran moiety. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_13NO_2, with a molecular weight of approximately 203.24 g/mol. The presence of the benzofuran ring may influence its reactivity and interactions with biological targets.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors. It has been hypothesized that the compound can act as an antagonist or agonist at specific receptor sites, thereby influencing neurotransmitter release and signal transduction pathways.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, one study reported a related compound displaying an MIC (Minimum Inhibitory Concentration) value of 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating promising antibacterial activity .

Compound Target Organisms MIC (µg/mL)
This compoundStaphylococcus aureus, Bacillus subtilis62.5
Related CompoundEscherichia coli>500

Neurotransmitter Modulation

The compound's interaction with GABA receptors suggests potential applications in treating neurological disorders where GABAergic modulation is beneficial. In vitro studies have shown that similar compounds can influence GABA signaling pathways, leading to alterations in neuronal excitability and neurotransmission .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized various benzofuran derivatives, including this compound, and assessed their antimicrobial efficacy against several pathogens. The study found that compounds with the benzofuran structure exhibited varying degrees of activity, highlighting the importance of structural features in determining biological effects .
  • GABA Receptor Interaction : Another investigation focused on the binding affinity of benzofuran derivatives to GABA receptors. The results indicated that modifications to the benzofuran ring could significantly enhance or reduce receptor affinity, suggesting avenues for optimizing therapeutic agents targeting GABAergic systems .

Properties

CAS No.

121838-28-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-amino-3-(1-benzofuran-2-yl)butanoic acid

InChI

InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15)

InChI Key

SRLRWPSSQWUHQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN

Synonyms

4-amino-3-benzo(b)furan-2-ylbutanoic acid
BFG-butanoic acid

Origin of Product

United States

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